molecular formula C14H19NO B2591551 [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2227883-50-1

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol

Cat. No. B2591551
CAS RN: 2227883-50-1
M. Wt: 217.312
InChI Key: OHDBTEIWDAFFGP-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol” is a chemical compound with the molecular formula C14H19NO . It has a molecular weight of 217.31 . The compound is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a subject of research due to their wide array of biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-,14+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is in oil form . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold plays a pivotal role in the synthesis of tropane alkaloids. Tropane alkaloids are natural products found in various plant species, including belladonna (Atropa belladonna) and coca (Erythroxylum coca). These alkaloids possess pharmacological properties, such as anticholinergic, analgesic, and psychostimulant effects. Researchers have explored stereoselective methods to construct this fundamental scaffold, enabling the efficient synthesis of tropane alkaloids .

Enantioselective Approaches

Most synthetic approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for subsequent formation of the bicyclic scaffold. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. Notably, some methods start from achiral tropinone derivatives and achieve stereocontrol through desymmetrization processes .

Isonucleoside Synthesis

Interestingly, [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol has been involved in the construction of an isonucleoside. In one retrosynthetic approach, regioselective cleavage of the oxirane ring led to the desired azide-alcohol intermediate, which subsequently contributed to the formation of an isoadenosine derivative .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

[(1S,5S)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDBTEIWDAFFGP-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol

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